molecular formula C18H18FN3O2S2 B2806290 (2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1331358-10-1

(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2806290
CAS No.: 1331358-10-1
M. Wt: 391.48
InChI Key: UGDBETIFGAVCQO-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN3O2S2 and its molecular weight is 391.48. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound undergoes oxidation reactions, facilitated by common oxidizing agents such as potassium permanganate and hydrogen peroxide, leading to the formation of oxidized derivatives.

    • Reduction: Reduction reactions occur using reagents like sodium borohydride, producing reduced forms of the compound with modified chemical properties.

    • Substitution: The compound is susceptible to substitution reactions, especially nucleophilic aromatic substitution, where various nucleophiles replace functional groups, altering the compound's structure and activity.

  • Common Reagents and Conditions:

    • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    • Reducing agents: Sodium borohydride, lithium aluminum hydride.

    • Solvents: Dichloromethane, ethanol, acetonitrile.

  • Major Products Formed:

    • Oxidized derivatives with altered electronic properties.

    • Reduced forms with enhanced stability.

    • Substituted products with diverse functional groups and activities.

Scientific Research Applications: (2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications:

  • Chemistry: Used as a building block in the synthesis of complex molecules for drug discovery and materials science.

  • Biology: Utilized in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

  • Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

  • Industry: Applied in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action: The mechanism of action of this compound involves multiple molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects.

  • Pathways Involved: It influences cellular signaling pathways, including those involved in apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds: this compound stands out among similar compounds due to its unique combination of functional groups and structural features.

Comparison with Similar Compounds

  • (4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone

  • (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(thiazol-5-yl)methanone

  • Uniqueness:

    • The presence of both thiazole and benzo[d]thiazole rings provides the compound with enhanced stability and reactivity.

    • The fluorine substituent contributes to its high bioactivity and potential therapeutic applications.

  • The interplay of these unique features makes (2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone a compound of great interest in scientific research and industrial applications. Its versatility and broad spectrum of activities continue to drive exploration and innovation in various fields.

    Properties

    IUPAC Name

    (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18FN3O2S2/c1-10-16(25-11(2)20-10)17(23)22-8-6-12(7-9-22)24-18-21-15-13(19)4-3-5-14(15)26-18/h3-5,12H,6-9H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UGDBETIFGAVCQO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18FN3O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    391.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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